(2E)-3-(4-chlorophenyl)-N-(3-methylbutyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-chlorophenyl)-N-(3-methylbutyl)prop-2-enamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chlorophenyl group and a prop-2-enamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-N-(3-methylbutyl)prop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with 3-methylbutylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-chlorophenyl)-N-(3-methylbutyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
(2E)-3-(4-chlorophenyl)-N-(3-methylbutyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-N-(3-methylbutyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-bromophenyl)-N-(3-methylbutyl)prop-2-enamide
- (2E)-3-(4-fluorophenyl)-N-(3-methylbutyl)prop-2-enamide
- (2E)-3-(4-methylphenyl)-N-(3-methylbutyl)prop-2-enamide
Uniqueness
(2E)-3-(4-chlorophenyl)-N-(3-methylbutyl)prop-2-enamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can exhibit different reactivity and interactions compared to its analogs.
Properties
Molecular Formula |
C14H18ClNO |
---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(3-methylbutyl)prop-2-enamide |
InChI |
InChI=1S/C14H18ClNO/c1-11(2)9-10-16-14(17)8-5-12-3-6-13(15)7-4-12/h3-8,11H,9-10H2,1-2H3,(H,16,17)/b8-5+ |
InChI Key |
JDXZHGDPKKZSNM-VMPITWQZSA-N |
Isomeric SMILES |
CC(C)CCNC(=O)/C=C/C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)CCNC(=O)C=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.